N-(4-Acetyl-2-fluorophenyl)pivalamide
Description
N-(4-Acetyl-2-fluorophenyl)pivalamide is a substituted aromatic amide characterized by a pivalamide group (-NHC(O)C(CH₃)₃) attached to a phenyl ring substituted with a fluorine atom at the ortho (2-) position and an acetyl group (-COCH₃) at the para (4-) position. This structural motif confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
N-(4-acetyl-2-fluorophenyl)-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c1-8(16)9-5-6-11(10(14)7-9)15-12(17)13(2,3)4/h5-7H,1-4H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAMPVPQRLYRSMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)NC(=O)C(C)(C)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Acetyl-2-fluorophenyl)pivalamide typically involves the reaction of pivaloyl isothiocyanate with 4-aminoacetophenone in dry acetone. The reaction is carried out under inert conditions, usually by refluxing the mixture . The product is then purified and characterized using spectroscopic techniques such as 1H-NMR, 13C-NMR, and FT-IR .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the desired product on a larger scale.
Chemical Reactions Analysis
Types of Reactions
N-(4-Acetyl-2-fluorophenyl)pivalamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Potential therapeutic applications due to its enzyme inhibition activity.
Industry: Possible use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-Acetyl-2-fluorophenyl)pivalamide involves its interaction with specific enzymes. It has been shown to exhibit significant inhibition activity against enzymes such as acetyl cholinesterase (AChE) and butyl cholinesterase (BChE) . The compound’s reactivity is attributed to its narrow HOMO/LUMO energy gap, which enhances its ability to interact with enzyme active sites .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
Compounds with para-acetyl and ortho-fluoro substitution patterns are rare in the literature. However, analogs with alternative substitution positions or functional groups provide insights:
- N-(3-Acetylphenyl)pivalamide (): The acetyl group at the meta position reduces steric hindrance compared to the para-substituted target compound. This positional difference alters electronic effects, leading to distinct reactivity in electrophilic substitution and lithiation reactions .
- N-(4-Methyl-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)pivalamide (): The trifluoromethyl group at the 3'-position of the biphenyl system introduces strong electron-withdrawing effects, contrasting with the electron-donating acetyl group in the target compound. This results in lower melting points (77–83°C vs. >100°C for many aryl pivalamides) .
Aromatic System Variations
Replacement of the phenyl ring with heterocycles or extended aromatic systems significantly impacts physicochemical properties:
- N-(2-methyl-5-(thiophen-2-yl)phenyl)pivalamide (): Incorporation of a thiophene ring enhances π-conjugation and polarizability, leading to a lower melting point (107–113°C) compared to purely aromatic analogs. The sulfur atom also increases susceptibility to oxidative degradation .
- Pyridine-based analogs (): Compounds like N-(2-methoxy-4-(trimethylsilyl)pyridin-3-yl)pivalamide exhibit basicity due to the pyridine nitrogen, altering solubility in polar solvents. Their melting points and stability profiles differ markedly from benzene-derived pivalamides .
Amide Group Modifications
Variations in the amide moiety influence steric bulk and hydrogen-bonding capacity:
- N-Benzylpivalamide derivatives (): Compounds such as N-(2,4-Dimethylbenzyl)pivalamide (melting point: 95–97°C) demonstrate reduced steric hindrance compared to the target compound’s aryl-bound pivalamide group. This facilitates lithiation at the benzyl position, whereas para-acetyl substitution directs reactivity to the aromatic ring .
Data Tables: Key Properties of Selected Analogs
Table 1. Physicochemical Properties
Biological Activity
N-(4-Acetyl-2-fluorophenyl)pivalamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings, including synthesis methods, biological evaluations, and case studies, to provide a comprehensive overview of the compound's biological activity.
Synthesis and Structural Characterization
The synthesis of this compound involves the reaction of pivaloyl chloride with 4-aminoacetophenone under controlled conditions. The product is characterized using various spectroscopic techniques, including:
- Infrared Spectroscopy (FT-IR) : Characteristic absorption bands are observed at specific wavelengths, indicating functional groups present in the compound.
- Nuclear Magnetic Resonance (NMR) : Proton and carbon NMR provide insights into the molecular structure and confirm the presence of acetyl and fluorophenyl moieties.
The synthesis process yields a stable crystalline product, which is essential for further biological testing.
Enzyme Inhibition Studies
The biological activity of this compound has been evaluated against several enzymes:
| Enzyme | Inhibition Activity (%) |
|---|---|
| Acetylcholinesterase (AChE) | 85% |
| Butyrylcholinesterase (BChE) | 85% |
| Urease | 73.8% |
| Alpha Amylase | 57.9% |
These results indicate that the compound exhibits significant inhibitory activity against cholinesterases, which are crucial for neurotransmission regulation, as well as moderate inhibition against urease and alpha amylase, enzymes involved in metabolic processes .
Molecular Docking Studies
Molecular docking studies have been performed to understand the binding interactions of this compound with target enzymes. The binding energies calculated for AChE and BChE were approximately -7.5 and -7.6 kcal/mol, respectively. These values suggest strong interactions between the compound and these enzymes, supporting its potential as a multi-target inhibitor .
Case Studies
Several case studies have explored the implications of using this compound in therapeutic contexts:
- Neuroprotective Applications : Due to its inhibition of AChE and BChE, this compound may be investigated further as a potential treatment for neurodegenerative diseases like Alzheimer's.
- Antimicrobial Properties : Preliminary studies indicate that compounds similar to this compound exhibit antimicrobial activities. Thus, further exploration into its efficacy against bacterial strains could be beneficial .
- Metabolic Disorders : The inhibition of alpha amylase suggests possible applications in managing diabetes by modulating carbohydrate metabolism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
